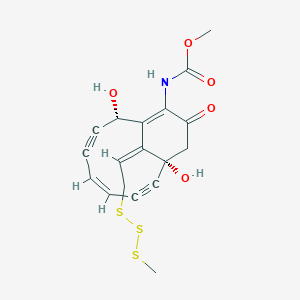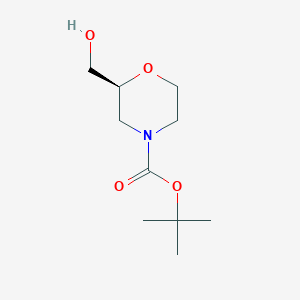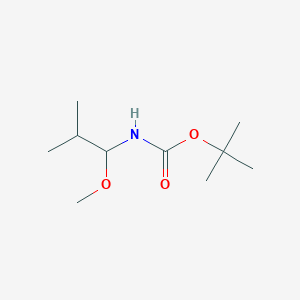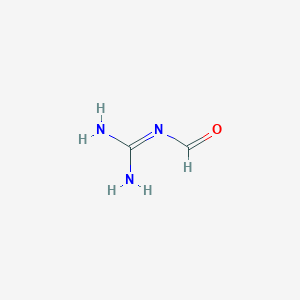
N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride
Vue d'ensemble
Description
The compound "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" is not directly studied in the provided papers. However, related compounds with chlorophenyl groups and thiocarbamoyl moieties have been investigated. For instance, the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides have been probed, which share a chlorophenyl component with the compound of interest . Additionally, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one has been elucidated, which includes a 4-chlorophenyl group and methylthio groups, indicating a potential similarity in steric and electronic effects . Moreover, the synthesis and structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate has been described, which also contains chlorophenyl moieties and could provide insights into the behavior of chlorine substituents in aromatic systems .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes, as seen in the creation of N-(chlorophenyl)pyridinecarboxamides . This suggests that the synthesis of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could potentially involve a similar reaction between an appropriate pyridinecarbonyl chloride and a methylthio-substituted aminochlorobenzene.
Molecular Structure Analysis
The molecular structure of related compounds shows a range of interactions and conformations. For example, the 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one exhibits a highly conjugated and planar structure due to electron delocalization, which could be relevant when considering the planarity and electronic distribution in "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" . The crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the orientation of chlorine atoms in the crystal lattice .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" are not detailed, the studies of related compounds indicate that intermolecular hydrogen bonding and C-H...O interactions are significant in the crystal packing and stability of these molecules . These types of interactions could also influence the reactivity and interaction profiles of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride".
Physical and Chemical Properties Analysis
The physical properties such as melting temperatures of the N-(chlorophenyl)pyridinecarboxamides depend on lattice energy and molecular symmetry, following Carnelley’s rule. This suggests that the melting point of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could also be predicted based on these factors . The chemical properties, such as the potential for hydrogen bonding and the influence of chlorine on molecular orientation, are highlighted in the crystal structure analyses of related compounds . These properties are crucial for understanding the behavior of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" in different environments.
Applications De Recherche Scientifique
Application in Crystal Packing and Molecular Analysis
N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride is used in the study of crystal packing, particularly in polymorphism studies of biologically active compounds. Detailed analyses of crystal packing, utilizing methods such as X-ray diffraction and density functional theory calculations, can provide insights into the energetics associated with different crystal forms. This compound and its derivatives are utilized to understand the stabilization of crystal packing through intermolecular interactions, including hydrogen bonds and Coulombic contacts (Panini et al., 2014).
Environmental Analysis and Remediation
In environmental science, derivatives of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride, like 4-chlorophenol, are identified as pollutants due to their toxic effects such as carcinogenesis and mutagenesis. The compound is involved in the development of sensitive methods for detecting such pollutants in water. For example, photoelectrochemical sensors based on specific heterojunctions are designed for detecting 4-chlorophenol, showcasing the compound's role in environmental monitoring and remediation (Yan et al., 2019). Additionally, the degradation of chlorophenols using advanced oxidation processes is a significant area of research, focusing on the mineralization and removal of such toxic compounds from wastewater (Sharma, Mukhopadhyay, & Murthy, 2010).
Chemical Synthesis and Material Science
N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride serves as a starting material or intermediate in the synthesis of various organic compounds. For instance, it's involved in the synthesis of aromatic multisulfonyl chlorides and their masked precursors, which are essential building blocks in developing dendritic and other complex organic molecules (Percec et al., 2001). The compound's derivatives are also instrumental in synthesizing antiviral agents, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, highlighting its role in pharmaceutical research (Chen et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGEGFTMBPCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374041 | |
| Record name | ST51041513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
CAS RN |
10218-95-8 | |
| Record name | ST51041513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10218-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




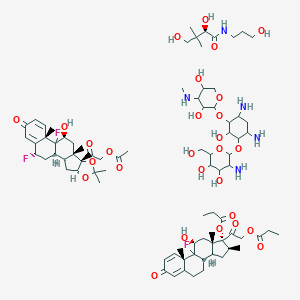



![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
